molecular formula C24H27N3O3 B11416632 N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide

N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide

Cat. No.: B11416632
M. Wt: 405.5 g/mol
InChI Key: YNNXGSAGAZUDHD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxyphenyl and methylphenyl groups: These groups can be introduced through substitution reactions using appropriate reagents.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide
  • N-(3-methoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide

Uniqueness

N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[45]dec-3-en-1-yl]acetamide is unique due to its specific substitution pattern and spirocyclic structure

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide

InChI

InChI=1S/C24H27N3O3/c1-17-9-11-18(12-10-17)22-23(29)27(24(26-22)13-4-3-5-14-24)16-21(28)25-19-7-6-8-20(15-19)30-2/h6-12,15H,3-5,13-14,16H2,1-2H3,(H,25,28)

InChI Key

YNNXGSAGAZUDHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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